BYK 49187
CAS No.:
Cat. No.: VC0004745
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C19H21N5O |
---|---|
Molecular Weight | 335.4 g/mol |
IUPAC Name | 2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one |
Standard InChI | InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21) |
Standard InChI Key | YKJJROIKVYSPDH-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O |
Canonical SMILES | CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O |
Chemical and Physical Properties
BYK 49187, chemically designated as 2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one, belongs to the imidazoquinolinone class. Its molecular formula is , with a molecular weight of 335.40 g/mol . The compound typically presents as a beige solid and exhibits limited solubility in ethanol (<16.77 mg/mL) and dimethyl sulfoxide (DMSO; 10 mM stock solutions are standard) . Storage recommendations specify maintaining the powder at -20°C for long-term stability (up to three years) and dissolved formulations at -80°C for one year .
Table 1: Key Chemical Properties of BYK 49187
Mechanism of Action: PARP-1/PARP-2 Inhibition
PARP enzymes catalyze the poly(ADP-ribosylation) of nuclear proteins, facilitating DNA repair and genomic stability. BYK 49187 competitively inhibits PARP-1 and PARP-2 by binding to their catalytic domains, thereby blocking the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, particularly in cancer cells with pre-existing deficiencies in homologous recombination repair (e.g., BRCA mutations), culminating in synthetic lethality .
Pharmacological Effects
In Vitro Activity
BYK 49187 suppresses PAR formation—a biomarker of PARP activation—across multiple cell lines. In A549 cells, it achieves 80% PARP-1 inhibition at 3 mg/kg intravenous doses, correlating with reduced DNA repair capacity . This effect is dose-dependent, with higher concentrations (>10 μM) inducing apoptotic signaling through caspase-3 activation .
In Vivo Efficacy
Preclinical studies in rat models of myocardial infarction highlight BYK 49187’s cardioprotective potential. Intravenous administration of 3 mg/kg (bolus) followed by 3 mg/kg/h (infusion) reduces infarct size by 22% compared to controls . This cardioprotection coincides with an 80% inhibition of PARP-1 activity in blood samples, underscoring its bioavailability and target engagement . Lower doses (1 mg/kg) show minimal efficacy (6% infarct reduction), emphasizing the need for optimized dosing regimens .
Table 2: Pharmacological Profile of BYK 49187
Parameter | Value | Source Citations |
---|---|---|
PARP-1 pIC<sub>50</sub> (Cell-Free) | 8.36 | |
PARP-2 pIC<sub>50</sub> (Murine) | 7.50 | |
A549 Cellular pIC<sub>50</sub> | 7.80 | |
Myocardial Infarct Reduction | 22% (3 mg/kg dose) |
Applications in Research and Therapy
Oncology
BYK 49187’s dual PARP inhibition positions it as a candidate for combination therapies with DNA-damaging agents (e.g., cisplatin, temozolomide). Synergistic effects have been observed in BRCA-mutated xenografts, where PARP inhibition exacerbates genomic instability . Ongoing studies explore its utility in ovarian, breast, and prostate cancers .
Cardiovascular Research
The compound’s ability to mitigate ischemia-reperfusion injury in myocardial infarction models has spurred interest in its cardioprotective mechanisms . By attenuating PARP-mediated NAD<sup>+</sup> depletion, BYK 49187 preserves cellular energy stores, reducing cardiomyocyte apoptosis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume